molecular formula C14H14N2O4S B14159872 (E)-4-[(3-cyano-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-2-yl)amino]-4-oxobut-2-enoic acid CAS No. 373376-02-4

(E)-4-[(3-cyano-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-2-yl)amino]-4-oxobut-2-enoic acid

Cat. No.: B14159872
CAS No.: 373376-02-4
M. Wt: 306.34 g/mol
InChI Key: UHBDCQFNSGGMEE-ONEGZZNKSA-N
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Description

(E)-4-[(3-cyano-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-2-yl)amino]-4-oxobut-2-enoic acid is a complex organic compound with a unique structure that includes a cyano group, a dimethylated thieno[2,3-c]pyran ring, and an oxobutenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-[(3-cyano-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-2-yl)amino]-4-oxobut-2-enoic acid typically involves multi-step organic reactions. One common approach starts with the formation of the thieno[2,3-c]pyran ring system, followed by the introduction of the cyano group and the dimethyl substituents. The final step involves the formation of the oxobutenoic acid moiety through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-4-[(3-cyano-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-2-yl)amino]-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the cyano and oxobutenoic acid moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

(E)-4-[(3-cyano-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-2-yl)amino]-4-oxobut-2-enoic acid has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (E)-4-[(3-cyano-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-2-yl)amino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular pathways and physiological effects.

Properties

CAS No.

373376-02-4

Molecular Formula

C14H14N2O4S

Molecular Weight

306.34 g/mol

IUPAC Name

(E)-4-[(3-cyano-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-2-yl)amino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C14H14N2O4S/c1-14(2)5-8-9(6-15)13(21-10(8)7-20-14)16-11(17)3-4-12(18)19/h3-4H,5,7H2,1-2H3,(H,16,17)(H,18,19)/b4-3+

InChI Key

UHBDCQFNSGGMEE-ONEGZZNKSA-N

Isomeric SMILES

CC1(CC2=C(CO1)SC(=C2C#N)NC(=O)/C=C/C(=O)O)C

Canonical SMILES

CC1(CC2=C(CO1)SC(=C2C#N)NC(=O)C=CC(=O)O)C

solubility

41.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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